5-Methyl-2,3-dihydro-1-benzofuran-3-amine is a chemical compound with the molecular formula . It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications and unique structural properties.
The compound is classified under new psychoactive substances, which are gaining attention for their varied effects on the central nervous system. The European Monitoring Centre for Drugs and Drug Addiction has noted an increase in the emergence of such substances, highlighting the need for further research into their properties and effects .
The synthesis of 5-Methyl-2,3-dihydro-1-benzofuran-3-amine typically involves cyclization reactions. One common synthetic route includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions. This method allows for the formation of the benzofuran structure through a series of controlled reactions.
While industrial production methods for this compound are not extensively documented, principles of organic synthesis such as microwave-assisted synthesis and free radical cyclization can be adapted for large-scale production . These methods provide efficient pathways to synthesize this compound while maintaining high yields.
The molecular structure of 5-Methyl-2,3-dihydro-1-benzofuran-3-amine can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 149.19 g/mol |
IUPAC Name | 5-Methyl-2,3-dihydro-1-benzofuran-3-amine |
InChI | InChI=1S/C9H11NO/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-4,8H,5,10H2,1H3 |
InChI Key | WGLRJXANNLVGSH-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1)OCC2N |
This structure indicates a fused ring system characteristic of benzofuran derivatives .
5-Methyl-2,3-dihydro-1-benzofuran-3-amine can undergo several types of chemical reactions:
Common reagents used in these reactions include:
These reactions typically occur under controlled temperatures and pressures to ensure high yields and selectivity .
The mechanism of action for 5-Methyl-2,3-dihydro-1-benzofuran-3-amine is not fully elucidated but is believed to involve interactions with neurotransmitter systems in the brain. The compound may influence serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions. Further studies are necessary to clarify its pharmacodynamics and specific targets within these systems.
The physical properties of 5-Methyl-2,3-dihydro-1-benzofuran-3-amine include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 149.19 g/mol |
Solubility | Soluble in organic solvents; limited solubility in water |
These properties indicate that while the compound may be useful in organic synthesis, its solubility characteristics could limit its application in aqueous environments .
5-Methyl-2,3-dihydro-1-benzofuran-3-amine has potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. Its structural similarity to known psychoactive substances suggests it may exhibit interesting biological activities that warrant further investigation. Studies into its efficacy as a therapeutic agent could lead to new treatments for neurological disorders or other health conditions related to neurotransmitter imbalances .
The benzofuran scaffold has evolved from a natural product curiosity to a privileged structure in rational drug design. Early medicinal applications centered on naturally occurring benzofurans like ailanthoidol (isolated from Zanthoxylum ailanthoides), which demonstrated anticancer and antioxidant properties, and psoralen, a furocoumarin used historically in vitiligo and psoriasis phototherapy [8]. Synthetic innovations in the mid-20th century yielded clinically impactful molecules such as amiodarone (a Class III antiarrhythmic) and bufuralol (a β-adrenergic blocker), establishing the benzofuran core as a versatile pharmacophore for central nervous system and cardiovascular therapeutics [8]. The discovery of cytotoxic halogenated benzofurans—exemplified by brominated derivatives active against leukemia cell lines (e.g., K562 IC₅₀ = 5.0 µM)—further stimulated interest in substituted benzofuran scaffolds for oncology applications [7]. Within this historical continuum, 5-methyl-2,3-dihydro-1-benzofuran-3-amine emerged as a synthetically accessible analogue designed to optimize pharmacokinetic and target engagement properties relative to earlier benzofuran compounds.
Table 1: Evolution of Key Benzofuran-Based Therapeutics
Compound | Structural Features | Therapeutic Area | Discovery Timeline |
---|---|---|---|
Ailanthoidol | Natural dihydrobenzofuran lignan | Anticancer, antioxidant | ~1980s |
Psoralen | Linear furanocoumarin | Dermatology (phototherapy) | Ancient (modern use ~1940s) |
Amiodarone | Iodinated benzofuran with diethylaminoethyl chain | Antiarrhythmic | 1960s |
Halogenated Benzofuran VIII | 3-(Bromomethyl)-5-acetyl derivative | Antileukemic | ~2010s |
5-Methyl-2,3-dihydro-1-benzofuran-3-amine | Saturated furan ring with 5-methyl/3-amine | Multitarget drug discovery | ~2020s |
The pharmacological profile of 5-methyl-2,3-dihydro-1-benzofuran-3-amine is critically dependent on two strategic modifications: the 5-methyl group and the 3-amine functionality. The 5-methyl substituent exerts three primary effects:
The 3-amine group serves as a hydrogen-bond donor/acceptor and protonation site, enabling:
Table 2: Structural and Physicochemical Properties of 5-Methyl-2,3-dihydro-1-benzofuran-3-amine
Property | Value/Description | Pharmacological Implication |
---|---|---|
Molecular Formula | C₉H₁₁NO | MW = 149.2 g/mol (favorable for BBB penetration) |
SMILES | CC1=CC2=C(C=C1)OCC2N | Canonical representation for SAR studies |
Hydrogen Bond Donors | 1 (NH₂) | Target engagement via H-bond donation |
Hydrogen Bond Acceptors | 2 (O, N) | Solubility and protein interaction capacity |
Rotatable Bonds | 0 | Conformational rigidity for selective binding |
Topological Polar Surface Area | 32.7 Ų | Enhanced cell permeability vs. carboxylated analogues |
cLogP | ~2.47 | Balanced lipophilicity for oral absorption |
Structure-activity relationship (SAR) studies underscore the necessity of the chiral center at C3. Enantiomers of analogous aminoalkyl benzofurans exhibit divergent pharmacological profiles; for example, the (S)-enantiomer of 5-MABB (5-(2-methylaminobutyl)benzofuran acts as a potent monoamine releaser at SERT, NET, and DAT, while the (R)-enantiomer shows negligible DAT activity [10]. This stereospecificity suggests that the 3-amine orientation in 5-methyl-2,3-dihydro-1-benzofuran-3-amine will profoundly influence target selectivity.
Benzofuran derivatives incorporating the 5-methyl-3-amine motif show promise in overcoming two persistent challenges in pharmacotherapy: oncological drug resistance and neurological target specificity. In oncology, derivatives like benzofuran[3,2-d]pyrimidine-4(3H)-one-thiosemicarbazone hybrids (e.g., compound 19c) inhibit PARP-1 (IC₅₀ = 8.3 nM) and disrupt DNA repair in BRCA-mutant tumors, circumventing resistance to platinum-based chemotherapeutics [5]. The 5-methyl group in such hybrids enhances DNA minor groove binding affinity, while the 3-amine equivalent (thiosemicarbazone) chelates iron to induce redox-mediated DNA strand breaks [5]. Similarly, brominated 5-methylbenzofuran-3-carboxamides overcome multidrug resistance in leukemia by inhibiting P-glycoprotein efflux and inducing mitochondrial apoptosis—mechanisms absent in conventional anthracyclines [7].
In CNS disorders, the scaffold’s ability to cross the blood-brain barrier (predicted BBB score = 3.6) enables engagement with historically intractable targets [6]. Derivatives show affinity for:
Table 3: Therapeutic Applications of 5-Methyl-2,3-dihydro-1-benzofuran-3-amine Derivatives
Therapeutic Area | Derivative Example | Mechanism of Action | Advantage Over Current Agents |
---|---|---|---|
Oncology (PARP inhibition) | Benzofuran-pyrimidine-thiosemicarbazone 19c | PARP-1 inhibition → impaired DNA repair | Activity in non-BRCA-mutant tumors |
Leukemia therapy | 3-(Bromomethyl)-5-methylbenzofuran carboxamide | P-gp inhibition + intrinsic apoptosis induction | Overcomes anthracycline resistance |
Neuroinflammation | LINS01007 (dihydrobenzofuran-piperazine) | Dual H₃R/H₄R antagonism | Reduced sedative effects vs. CNS antihistamines |
Neuropsychiatry | 5-MABB (S-enantiomer) | SERT/NET-preferring monoamine release | Lower dopaminergic side effects vs. MDMA |
The scaffold’s synthetic versatility enables rapid generation of libraries targeting polypharmacology. For instance, coupling the 3-amine with piperazine (e.g., LINS01 series) yields H₃R/H₄R antagonists with anti-inflammatory activity, while elongation of the 3-alkylamine chain (e.g., 5-MABB) tunes monoamine transporter selectivity [4] [10]. This adaptability positions 5-methyl-2,3-dihydro-1-benzofuran-3-amine as a central template for addressing multifactorial diseases through rational polypharmacology.
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2